molecular formula C11H13NO2 B1603055 2-Isopropoxy-4-methoxybenzonitrile CAS No. 548472-47-5

2-Isopropoxy-4-methoxybenzonitrile

Cat. No. B1603055
M. Wt: 191.23 g/mol
InChI Key: OFPIIINJIJFELA-UHFFFAOYSA-N
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Patent
US06734302B2

Procedure details

Cesium carbonate (51.5 g, 158 mmol) was added to a solution of 2-hydroxy-4-methoxybenzonitrile (11.8 g, 79 mmol) in acetone (100 mL). 2-Iodopropane (12.5 mL, 125 mmol) was added. The mixture was heated at reflux for 3 h. Water was added and the mixture was extracted with diethyl ether (4×100 mL). The combined organic extracts were washed with diluted ammonium hydroxide, brine and dried (MgSO4). Evaporation of the solvents and chromatography of the residue over silica gel using 5% diethyl ether in hexanes gave 2-isopropoxy-4-methoxybenzonitrile (13.2 g, 87%).
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Cs+].[Cs+].[OH:7][C:8]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:9]=1[C:10]#[N:11].I[CH:19]([CH3:21])[CH3:20].O>CC(C)=O>[CH:19]([O:7][C:8]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:9]=1[C:10]#[N:11])([CH3:21])[CH3:20] |f:0.1.2|

Inputs

Step One
Name
Quantity
51.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
11.8 g
Type
reactant
Smiles
OC1=C(C#N)C=CC(=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
12.5 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (4×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with diluted ammonium hydroxide, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents and chromatography of the residue over silica gel using 5% diethyl ether in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C#N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.